4-(4-ethynylphenyl)-1H-Pyrazole
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Overview
Description
4-(4-Ethynylphenyl)-1H-Pyrazole is an organic compound that features a pyrazole ring substituted with an ethynylphenyl group. This compound is of interest due to its unique structural properties, which make it a valuable building block in various chemical syntheses and applications in scientific research.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 4-ethylphenol, have been shown to modulate neurological health and function .
Mode of Action
The sonogashira reaction, a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds, is commonly employed in the synthesis of compounds with similar structures . This reaction involves the formation of a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of porous aromatic framework (paf) materials, which show moderate surface areas and are effective for synthesizing co2-philic paf networks with enhanced interaction with co2 molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethynylphenyl)-1H-pyrazole typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, 4-bromo-1H-pyrazole reacts with 4-ethynylphenylboronic acid in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethynylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(4-Ethynylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethynylphenyl)-1H-pyrazole: Unique due to the presence of both an ethynyl group and a pyrazole ring.
4-(4-Ethynylphenyl)-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
4-(4-Ethynylphenyl)-carbazole: Contains a carbazole ring, offering different electronic properties.
Uniqueness
This compound is unique due to its combination of an ethynyl group and a pyrazole ring, which provides distinct reactivity and binding properties. This makes it a versatile compound in various chemical and biological applications .
Biological Activity
4-(4-Ethynylphenyl)-1H-pyrazole is a notable compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a phenyl group containing an ethynyl moiety. This unique structure contributes to its reactivity and biological potential. The presence of the ethynyl group enhances the electron density of the pyrazole ring, facilitating interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrazole, including this compound, can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound's structure allows it to engage in π-π stacking interactions and hydrogen bonding with enzymes and receptors, influencing various biological pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
-
Antitumor Activity :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, leading to increased apoptosis rates. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
- Table 1 summarizes the antitumor efficacy against different cell lines:
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction HeLa (Cervical) 10.0 Cell cycle arrest A549 (Lung) 15.0 Caspase activation -
Antimicrobial Activity :
- In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- The antimicrobial activity is enhanced by the ethynyl substitution, which increases lipophilicity and membrane penetration.
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Anti-inflammatory Effects :
- In a rat model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
- Table 2 details the anti-inflammatory effects observed:
Treatment Group Edema Reduction (%) Reference Drug Effect (%) Control 0 - This compound (10 mg/kg) 65 Dexamethasone (76%)
Properties
IUPAC Name |
4-(4-ethynylphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11-7-12-13-8-11/h1,3-8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWNFCSCCUVRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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